molecular formula C8H12N2O B1471856 4-(Furan-2-yl)pyrrolidin-3-amine CAS No. 1782576-84-4

4-(Furan-2-yl)pyrrolidin-3-amine

Cat. No.: B1471856
CAS No.: 1782576-84-4
M. Wt: 152.19 g/mol
InChI Key: RKQMRCHOUHFKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(furan-2-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQMRCHOUHFKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Furan-2-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its furan ring attached to a pyrrolidine amine. Its chemical properties are critical for understanding its biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar furan-pyrrolidine structures showed promising results against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
iST2-1MLL-AF9 leukemia~6Inhibition of sST2, modulation of T cell response
4aPC-3 prostateVariesROS generation, apoptosis induction

Immunological Effects

In the context of immunology, this compound has been studied for its effects on graft-versus-host disease (GVHD). The compound acts as an ST2 inhibitor, reducing soluble ST2 levels and improving survival rates in animal models. This activity is linked to the modulation of T helper cell responses, particularly in promoting regulatory T cells while inhibiting pro-inflammatory T cells .

Table 2: Immunological Effects

ParameterEffect Observed
Soluble ST2 levelsDecreased
Th1/Tc1 cellsReduced
Th2 cells and TregsIncreased

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in preclinical models:

  • Graft-Versus-Host Disease : In a study involving mice undergoing hematopoietic cell transplantation, administration of an ST2-neutralizing antibody improved survival rates and reduced GVHD scores significantly .
  • Cancer Cell Lines : A molecular docking study indicated that furan-pyrrolidine derivatives bind effectively to cancer-related targets such as CD44 and HER-2, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on compounds similar to this compound reveal that modifications at specific positions on the furan and pyrrolidine rings can enhance biological activity. For instance, substituents at the 4-position of the furan ring have been shown to significantly impact inhibitory potency against target proteins involved in inflammatory responses .

Table 3: Structure Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
4Dimethyl amineIncreased potency
3PiperidineModerate potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Furan-2-yl)pyrrolidin-3-amine
Reactant of Route 2
4-(Furan-2-yl)pyrrolidin-3-amine

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